molecular formula C9H10O B1676439 3-Ethylbenzaldehyde CAS No. 34246-54-3

3-Ethylbenzaldehyde

Cat. No. B1676439
CAS RN: 34246-54-3
M. Wt: 134.17 g/mol
InChI Key: LLYXUFQXCNIGDG-UHFFFAOYSA-N
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Patent
US08168659B2

Procedure details

Add a 1 M solution of diisobutylaluminum hydride in toluene (76 mmol) dropwise to a solution of m-ethylbenzonitrile (38 mmol) in toluene (50 mL) under nitrogen in a dry ice-acetone bath. Stir for 30 minutes then add acetic acid (20 mL) dropwise followed by water (100 mL). Stir the reaction for 2 hours. Separate the layers and extract the aqueous with toluene. Dry the combined organic layers over sodium sulfate, and evaporate to give the title compound (4.5 g, 88% yield). 1HNMR (400.43 MHz, CDCl3): δ 9.97 (s, 1H), 7.69-7.66 (m, 2H), 7.46-7.40 (m, 2H), 2.71 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.5 Hz, 3H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
76 mmol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[C:16]#N)[CH3:12].C(O)(=[O:23])C.O>C1(C)C=CC=CC=1>[CH2:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:23])[CH3:12] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
38 mmol
Type
reactant
Smiles
C(C)C=1C=C(C#N)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
76 mmol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the reaction for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.